依布替丁

描述

Ebrotidine is an H2 receptor antagonist with gastroprotective activity against ethanol, aspirin, or stress-induced gastric mucosal damage . The antisecretory properties of ebrotidine are similar to those of ranitidine, and approximately 10-fold greater than those of cimetidine .

Synthesis Analysis

The effect of ebrotidine on the synthesis and secretion of sulfomucin in gastric mucosa was investigated . Rat gastric mucosal segments were incubated in DMEM containing [3H]proline, [3H]glucosamine, and [35S]Na2SO4 as markers for mucin synthesis, glycosylation, and sulfation .

Molecular Structure Analysis

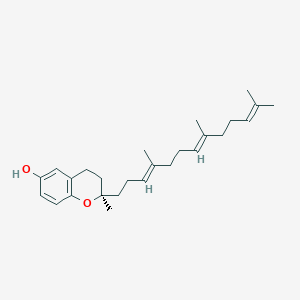

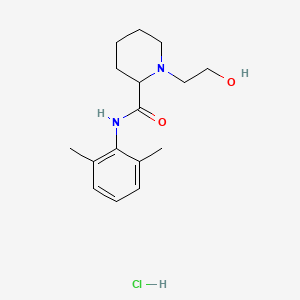

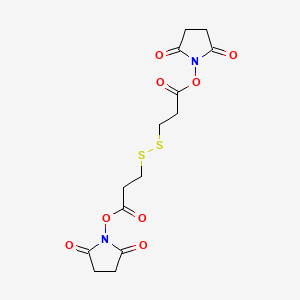

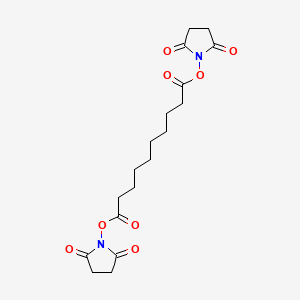

The molecular structure of Ebrotidine is represented by the formula C14H17BrN6O2S3 . Further structural information can be obtained from electrospray ionization mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ebrotidine include a molar mass of 477.41 g·mol−1 . More detailed properties can be found in the PubChem database .

科学研究应用

Gastroprotective Agent

Ebrotidine acts as a gastroprotective agent, providing defense against gastric mucosal damage induced by substances like ethanol, aspirin, or stress. It achieves this by stimulating epithelial cell proliferative activity and inducing beneficial changes in the gastric mucus .

H2 Receptor Antagonist

As an H2 receptor antagonist, Ebrotidine helps reduce gastric acid secretion. This property makes it similar to other drugs in its class, such as ranitidine, but with a potency approximately ten times greater than cimetidine .

Anti-Ulcer Drug

Combining the properties of an H2-receptor antagonist with those of a cytoprotective agent, Ebrotidine serves as an effective anti-ulcer medication. Its cytoprotective properties are independent of its antisecretory effects .

Pharmacokinetics and Tolerability

Research studies have investigated the tolerability and pharmacokinetics of Ebrotidine in healthy subjects, determining the maximal tolerated dose and assessing its safety over multiple doses .

Anti-Helicobacter Pylori Activity

Ebrotidine has been studied for its activities against Helicobacter pylori, a bacterium linked to the development of gastritis and peptic ulcers .

安全和危害

Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Ebrotidine is an H2 receptor antagonist . The H2 receptors are primarily found in the stomach lining, where they stimulate gastric acid secretion. By blocking these receptors, ebrotidine reduces the production of stomach acid.

Mode of Action

Ebrotidine interacts with its targets, the H2 receptors, by binding to them and preventing their activation . This results in a decrease in gastric acid secretion. Additionally, ebrotidine has anti-Helicobacter pylori activity via inhibition of the urease enzyme and the proteolytic and mucolytic activities of the bacterium .

Biochemical Pathways

The primary biochemical pathway affected by ebrotidine is the gastric acid secretion pathway. By blocking the H2 receptors, ebrotidine inhibits the production of gastric acid, thereby reducing the acidity of the stomach . This can help to prevent conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), which are often caused by excessive stomach acid.

Pharmacokinetics

The basic pharmacokinetic parameters of ebrotidine were determined after its oral administration to healthy volunteers . Ebrotidine reached peak plasma concentrations 2-3 hours after oral administration. Its elimination half-life ranged from 9 to 14 hours . These properties suggest that ebrotidine has a relatively long duration of action, allowing for less frequent dosing.

Result of Action

The primary result of ebrotidine’s action is a reduction in gastric acid secretion, which can help to prevent and treat conditions such as peptic ulcers and GERD . Additionally, ebrotidine has been shown to have gastroprotective activity against ethanol-, aspirin-, or stress-induced gastric mucosal damage .

Action Environment

The action of ebrotidine can be influenced by various environmental factors For example, the presence of food in the stomach can affect the absorption of ebrotidine, potentially altering its effectiveness Additionally, factors such as the pH of the stomach and the presence of other medications can also influence the action of ebrotidine.

属性

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143601 | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ebrotidine | |

CAS RN |

100981-43-9 | |

| Record name | Ebrotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebrotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebrotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ebrotidine is a competitive histamine H2-receptor antagonist. [, , ] It binds to the H2-receptor, primarily found on parietal cells in the stomach, preventing histamine from binding and activating the receptor. [, , ] This blockade inhibits the histamine-mediated pathway of gastric acid secretion. [, , ] Consequently, ebrotidine reduces both basal and stimulated gastric acid secretion, mitigating the damaging effects of excess acid in conditions like peptic ulcers. [, , ] In addition to its antisecretory activity, ebrotidine also exhibits gastroprotective properties, enhancing the integrity and defensive mechanisms of the gastric mucosa. [, , ]

ANone: Ebrotidine's molecular formula is C16H20BrN7O3S2, and its molecular weight is 486.42 g/mol. [, , ] Various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry (both APCI and ESI), have been employed to characterize ebrotidine and its metabolites. [, , ] These techniques provide insights into the drug's structure, fragmentation patterns, and metabolic transformations.

ANone: Ebrotidine exhibits relatively rapid absorption after oral administration, reaching peak plasma concentrations (Cmax) within 2-3 hours (Tmax). [, ] The drug's behavior is considered linear within the tested dose ranges (150-800 mg). [, ] Ebrotidine undergoes metabolism, primarily to its major metabolite, ebrotidine sulfoxide. [, ] The terminal elimination half-life (t1/2 beta) ranges from approximately 7-20 hours, depending on the dose. [, ] Ebrotidine does not accumulate with multiple dosing, reaching a steady state within 24-48 hours. [] It is primarily excreted in urine, mainly as ebrotidine sulfoxide, along with unchanged drug and minor metabolites. []

ANone: Ebrotidine has shown promising efficacy in various preclinical models. It demonstrates a protective effect against gastric lesions induced by various agents, including ethanol, indomethacin, and aspirin in rats. [, , , , ] Furthermore, ebrotidine exhibits anti-Helicobacter pylori activity in vitro, inhibiting bacterial urease, protease, and lipase activity. [, ] This anti-H. pylori activity is synergistic with several antimicrobial agents, enhancing their efficacy. [, ] Clinically, ebrotidine has been investigated in the treatment of duodenal ulcers, demonstrating comparable efficacy to ranitidine in healing rates. [, , , , ] It also displays promising results in preventing NSAID-induced gastroduodenal lesions. [, ] Ebrotidine appears to be particularly beneficial in promoting ulcer healing in smokers compared to ranitidine. [, ]

ANone: Ebrotidine generally exhibits a good safety profile in preclinical and clinical settings. In chronic toxicity studies in rodents, the no-observed-adverse-effect level (NOAEL) for ebrotidine was determined to be 200 mg/kg/day in rats and 50 mg/kg/day in mice. [] Carcinogenicity studies in mice and rats showed no evidence of ebrotidine inducing tumors at doses up to 500 mg/kg/day, even after prolonged administration (18 months in mice, 24 months in rats). [] Reproduction toxicity studies in rats and rabbits indicated no adverse effects on fertility, embryo-fetal development, or peri- and postnatal development at doses up to 500 mg/kg/day in rats and 25 mg/kg/day in rabbits. [] Clinically, ebrotidine has been well-tolerated in human studies, with a low incidence of adverse events, comparable to placebo. [, , , , , ] The most commonly reported side effect was diarrhea, observed in one patient receiving ebrotidine in a clinical trial. [] No significant changes in vital signs, laboratory parameters, or hematological indices were reported in clinical trials with ebrotidine. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)